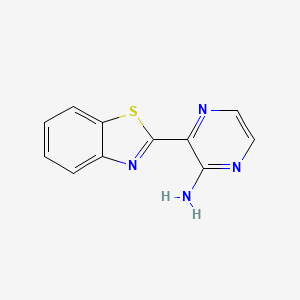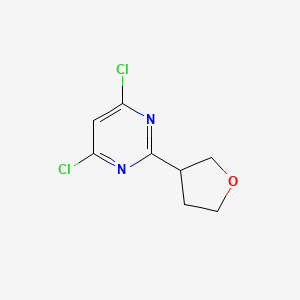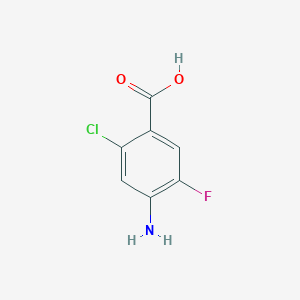
2-bromo-4-fluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluorobutanoic acid (2-BFBA) is an organic compound that is used for a variety of purposes in chemical synthesis and laboratory experiments. It is a colorless, crystalline solid with a melting point of 97 °C and a boiling point of 175 °C. 2-BFBA is a carboxylic acid, meaning that it has a carboxyl group (-COOH) attached to a carbon atom. Its molecular formula is C4H5BrFO2. 2-BFBA is a versatile reagent and has been used in a number of scientific studies.
Applications De Recherche Scientifique
2-bromo-4-fluorobutanoic acid has been used in a number of scientific studies. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 1,2-dihydropyridines, pyrrolidines, and pyrimidines. It has also been used in the synthesis of polymers and in the synthesis of fluorescent dyes. In addition, this compound has been used in the synthesis of pharmaceuticals, in the synthesis of semiconductor materials, and in the synthesis of polysaccharides.
Mécanisme D'action
2-bromo-4-fluorobutanoic acid acts as a nucleophilic reagent in organic synthesis. It is a strong acid and can react with other molecules to form covalent bonds. The reaction of this compound with other molecules is generally a nucleophilic substitution reaction, in which the nucleophilic group of this compound attacks the electrophilic group of the other molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties, as well as anti-cancer activity. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-fluorobutanoic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time without degradation. However, this compound is a strong acid and should be handled with caution. In addition, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-bromo-4-fluorobutanoic acid. One potential area of research is the development of new synthetic methods for the synthesis of this compound and related compounds. Another potential area of research is the development of new uses for this compound in pharmaceuticals and other industries. Finally, further research could be done to further explore the biochemical and physiological effects of this compound and to develop new applications for the compound.
Méthodes De Synthèse
2-bromo-4-fluorobutanoic acid can be synthesized in several ways. The most common method is the reaction of 2-bromo-4-fluoro-2-butanol with sulfuric acid. This reaction produces this compound and water as byproducts. Other methods include the reaction of 2-bromo-4-fluorobutane with sulfuric acid and the reaction of 2-bromo-4-fluorobutane-1-sulfonic acid with sodium hydroxide.
Propriétés
IUPAC Name |
2-bromo-4-fluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSFRKAHQEGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)





![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)


![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)